Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Overview
Description
Ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate is a heterocyclic compound with a pyridazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate can be compared with other pyridazine derivatives:
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar pyridazine ring but with different substituents, leading to distinct chemical and biological properties.
6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: Another similar compound with a pyridazine ring, but with variations in the functional groups and overall structure.
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(13)5-6(11)4(2)9-10-7(5)12/h3H2,1-2H3,(H2,10,11,12) |
InChI Key |
PHNUTWFXHAUORG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NNC1=O)C)O |
Origin of Product |
United States |
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